Superior In Vivo Efficacy: 100-200x Lower Effective Dose in P388 Leukemia Compared to Safracin A
In a direct head-to-head comparison, Safracin B demonstrates drastically superior in vivo efficacy against P388 leukemia in mice. The maximum T/C (treated/control) values, a measure of lifespan prolongation, were 161-197% for Safracin B at doses of 0.5-1 mg/kg/day. In contrast, Safracin A required doses of 50-100 mg/kg/day to achieve a significantly lower maximum T/C of 140-159% [1]. This represents a 100-200 fold difference in the effective dose required.
| Evidence Dimension | In vivo antitumor efficacy (Maximum T/C value %) |
|---|---|
| Target Compound Data | 161% to 197% |
| Comparator Or Baseline | Safracin A: 140% to 159% |
| Quantified Difference | Safracin B achieves 13% to 38% higher T/C values at a 100-200x lower dose. |
| Conditions | P388 leukemia mouse model; 9-day treatment course |
Why This Matters
The ability to achieve superior efficacy at a two-orders-of-magnitude lower dose is a critical driver of therapeutic index, making Safracin B a uniquely suitable lead scaffold for medicinal chemistry efforts over Safracin A.
- [1] Arai, T., et al. (2009). Chapter 5 Saframycins and Isoquinolines. In M. C. Flickinger (Ed.), Encyclopedia of Industrial Biotechnology. John Wiley & Sons. Data sourced from original 1985 study. View Source
